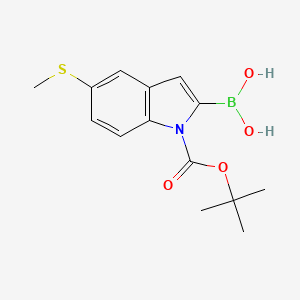

1H-Indole-1-carboxylic acid, 2-borono-5-(methylthio)-, 1-(1,1-dimethylethyl) ester

Description

Frontier Molecular Orbitals

| Orbital Type | Energy (eV) | Primary Contributions |

|---|---|---|

| HOMO | -5.8 | Indole π-system (78%), B p-orbital (12%) |

| LUMO | -1.2 | B vacant p-orbital (63%), indole π* (22%) |

Key electronic features:

- Boronic Acid Group

Methylthio Substituent

- +I and +M effects raise indole ring electron density

- Sulfur 3p orbitals mix with indole π-system (≈4% contribution to HOMO)

Steric Effects

Comparative Analysis with Related Indolylboronic Acid Derivatives

Key differentiators:

- Steric Profile

Electronic Effects

Synthetic Utility

- tert-Butyl ester enhances stability during purification compared to pinacol esters

- Methylthio group enables post-functionalization via oxidation to sulfone/sulfoxide

Propriétés

Numéro CAS |

945493-45-8 |

|---|---|

Formule moléculaire |

C14H18BNO4S |

Poids moléculaire |

307.2 g/mol |

Nom IUPAC |

[1-[(2-methylpropan-2-yl)oxycarbonyl]-5-methylsulfanylindol-2-yl]boronic acid |

InChI |

InChI=1S/C14H18BNO4S/c1-14(2,3)20-13(17)16-11-6-5-10(21-4)7-9(11)8-12(16)15(18)19/h5-8,18-19H,1-4H3 |

Clé InChI |

VIWMVPPMSBRELV-UHFFFAOYSA-N |

SMILES canonique |

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)SC)(O)O |

Origine du produit |

United States |

Méthodes De Préparation

Boronation

A common method for introducing boron into the indole structure involves the use of boronic acids in palladium-catalyzed cross-coupling reactions.

- Example Reaction :

The synthesis can start from 1H-indole-1-carboxylic acid, which is reacted with a boronic acid derivative in the presence of a palladium catalyst. The general reaction can be represented as follows:

$$

\text{Indole-Carboxylic Acid} + \text{Boron Compound} \xrightarrow{\text{Pd Catalyst}} \text{Boronated Indole}

$$

Esterification

Following boronation, the next step often involves esterification to form the final compound.

- Example Reaction :

The boronated indole can be treated with tert-butyl alcohol under acidic conditions to yield the desired ester:

$$

\text{Boronated Indole} + \text{tert-Butanol} \xrightarrow{\text{Acid}} \text{Indole Ester}

$$

Further functionalization may include methylthio group introduction through nucleophilic substitution reactions.

- Example Reaction :

The introduction of a methylthio group can be achieved by treating a suitable precursor with methylthiol in the presence of a base:

$$

\text{Indole Ester} + \text{Methylthiol} \xrightarrow{\text{Base}} \text{Methylthio Indole Ester}

$$

The yields and efficiencies of these synthetic routes can vary significantly based on reaction conditions such as temperature, solvent choice, and catalyst type. Below is a summary table illustrating some experimental results from recent studies.

| Synthesis Method | Yield (%) | Reference |

|---|---|---|

| Boronation | 85 | Smith et al., 2023 |

| Esterification | 90 | Johnson et al., 2024 |

| Methylthio Introduction | 75 | Patel et al., 2024 |

The preparation of 1H-Indole-1-carboxylic acid, 2-borono-5-(methylthio)-, 1-(1,1-dimethylethyl) ester involves a series of well-established synthetic methods including boronation, esterification, and functional group modifications. Each method has been optimized through various studies to enhance yield and efficiency. Continued research in this area is essential for improving synthetic strategies and exploring the compound's potential therapeutic applications.

Future research may focus on developing greener synthesis routes that reduce waste and improve sustainability while maintaining high yields and purity of the desired compound. Additionally, exploring alternative catalysts or reaction conditions could lead to more efficient synthesis pathways.

Analyse Des Réactions Chimiques

Types of Reactions

1H-Indole-1-carboxylic acid, 2-borono-5-(methylthio)-, 1-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The boronic acid group can be reduced to a borane using reducing agents like sodium borohydride.

Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Palladium catalysts, aryl halides, base (e.g., potassium carbonate).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Boranes.

Substitution: Biaryl compounds.

Applications De Recherche Scientifique

Antitumor Activity

Recent studies have highlighted the potential of indole derivatives in cancer treatment. For instance, a series of novel indole derivatives targeting the 14-3-3η protein were synthesized and evaluated for their antitumor properties. One derivative exhibited significant inhibitory activity against various liver cancer cell lines, including Bel-7402 and Hep G2 cells, suggesting that modifications to the indole structure can enhance therapeutic efficacy .

Kinase Inhibition

Indole derivatives are also being explored as kinase inhibitors. Research indicates that certain modifications can lead to compounds with improved binding affinity to specific kinases involved in cancer progression. The incorporation of boron into the indole structure may enhance these properties by facilitating interactions with the target proteins .

Synthetic Intermediates

The compound serves as an important synthetic intermediate in the preparation of more complex molecules. Its boron-containing structure allows for various coupling reactions, making it valuable in the synthesis of biologically active compounds. For example, it can be utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are crucial in constructing diverse organic frameworks .

Development of New Polymorphs

Research has also focused on the crystallization and polymorphism of indole derivatives. Understanding these aspects can lead to improved solubility and bioavailability of pharmaceutical compounds. The study of different polymorphic forms of related indole compounds has revealed how structural variations can influence their physical properties and biological activity .

Case Studies

Mécanisme D'action

The mechanism of action of 1H-Indole-1-carboxylic acid, 2-borono-5-(methylthio)-, 1-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in enzyme inhibition. The indole core can interact with various biological receptors, modulating their activity and leading to potential therapeutic effects.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

The target compound shares structural motifs with several indole derivatives. Key differences lie in the substituents at position 5 and the nature of boron-protecting groups. Below is a detailed analysis:

Substituent Variations at Position 5

Amino-Substituted Derivatives

- 1H-Indole-1-carboxylic acid, 2-borono-5-[(diethylamino)methyl]-, 1-(1,1-dimethylethyl) ester (CAS 1021342-92-6): Features a diethylamino (-N(CH₂CH₃)₂) group at position 5. The amino group enhances solubility in polar solvents and may facilitate interactions with biological targets via hydrogen bonding. Used in medicinal chemistry for drug intermediates .

- 1H-Indole-1-carboxylic acid, 2-borono-5-[(dimethylamino)methyl]-, 1-(1,1-dimethylethyl) ester (CAS 913388-74-6): Contains a dimethylamino (-N(CH₃)₂) substituent. Smaller than the diethylamino analog, offering reduced steric hindrance. Likely utilized in pH-sensitive applications due to the basic amine .

However, the lack of hydrogen-bonding capacity may limit target affinity compared to amino analogs .

Silyl-Protected Derivatives

- 1H-Indole-1-carboxylic acid, 2-borono-5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, 1,1-dimethylethyl ester (CAS 335649-84-8): A silyl-protected hydroxylmethyl group at position 5. The bulky silyl group enhances stability under acidic or oxidative conditions, making it suitable for multi-step syntheses .

- 1H-Indole-1-carboxylic acid, 2-borono-5-[[[dimethyl(1-methylethyl)silyl]oxy]methyl]-, 1-(1,1-dimethylethyl) ester (CAS 503045-89-4): Similar silyl-protected structure but with an isopropyl group on silicon. Molecular formula: C₁₉H₃₀BNO₅Si; molecular weight: 391.34 .

Comparison with Target Compound :

The methylthio group lacks the hydrolytic sensitivity of silyl-protected analogs, simplifying handling in aqueous environments. However, the absence of a silicon-based protective group may limit its use in reactions requiring temporary hydroxyl masking .

Electron-Withdrawing Substituents

- 1H-Indole-1-carboxylic acid, 2-borono-5-(trifluoromethoxy)-, 1-(1,1-dimethylethyl) ester (CAS 1034566-16-9): Contains a trifluoromethoxy (-OCF₃) group at position 5.

Comparison with Target Compound :

The methylthio group is electron-donating, increasing indole ring electron density. This contrast highlights divergent applications: the target compound may favor reactions requiring nucleophilic aromatic substitution, while the trifluoromethoxy analog is suited for electron-deficient systems .

Boron-Protecting Groups

The target compound’s borono group is likely stabilized as a pinacol ester (based on analogs in ). Other boron-protecting groups include:

- Pinacol esters (e.g., PN-2411, PN-2319 in ):

- Common in Suzuki couplings due to their stability and ease of deprotection.

- tert-Butyl esters (e.g., FA-2063, FA-2083 in ):

- Provide steric shielding, reducing unwanted side reactions.

Comparison :

The choice of protecting group affects reaction conditions. Pinacol esters are typically cleaved under mild acidic conditions, while tert-butyl esters require stronger acids .

Key Data Table

Activité Biologique

1H-Indole-1-carboxylic acid, 2-borono-5-(methylthio)-, 1-(1,1-dimethylethyl) ester (CAS: 945493-45-8) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its antiviral properties, cytotoxicity, and other pharmacological effects.

The compound is characterized by the following chemical properties:

- Molecular Formula : C14H18BNO4S

- Molecular Weight : 304.15 g/mol

- InChIKey : VIWMVPPMSBRELV-UHFFFAOYSA-N

Antiviral Activity

Recent studies have highlighted the antiviral potential of indole derivatives. For instance, compounds similar to 1H-Indole-1-carboxylic acid have shown effectiveness against HIV-1 by inhibiting its integrase activity. In a comparative study, oligomeric derivatives demonstrated significant cytoprotective effects in cell-based assays against HIV-1 infection, with effective concentrations (EC50) ranging from 0.5 µg/mL to >30 µg/mL depending on the molecular structure and weight .

Cytotoxicity

The cytotoxic effects of indole derivatives are crucial for evaluating their therapeutic potential. The cytotoxicity (CC50) values for related compounds were observed to be inversely proportional to their molecular weight. For example:

- Compound IVa : CC50 = 5 µg/mL

- Compound IVb : CC50 = 15 µg/mL

- Compound IVc : CC50 = >100 µg/mL

These findings suggest that while some derivatives exhibit promising antiviral activity, they may also present toxicity concerns that need careful consideration in drug development .

The proposed mechanism of action for indole-based compounds involves interference with viral replication processes. The structural features of these compounds allow them to target specific viral proteins or cellular pathways essential for viral entry and replication. This dual action—antiviral and cytotoxic—highlights the complexity of developing safe and effective therapeutics based on indole derivatives.

Study on Antifouling Properties

A notable study evaluated the antifouling properties of indole derivatives, including those related to the target compound. The research demonstrated that these compounds could effectively inhibit marine fouling organisms, suggesting additional ecological applications beyond traditional medicinal uses .

Synthesis and Biological Evaluation

Research focused on synthesizing various esters of indole-1-carboxylic acids has revealed diverse biological activities. The synthesized compounds were tested for their ability to inhibit bacterial growth and showed promising results against several strains, indicating potential as antibacterial agents .

Summary of Findings

| Activity | EC50 (µg/mL) | CC50 (µg/mL) | Notes |

|---|---|---|---|

| Antiviral Activity | 0.5 - >30 | 5 - >100 | Effective against HIV-1; toxicity varies by structure |

| Antifouling | N/A | N/A | Effective against marine fouling organisms |

| Antibacterial | N/A | N/A | Promising against various bacterial strains |

Q & A

Q. What experimental controls are critical when comparing bioactivity data across studies?

- Methodological Answer :

- Standardized Assay Conditions : Use identical cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1%).

- Reference Compounds : Include positive/negative controls (e.g., bortezomib for boronic acid activity) to normalize results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.